molecular formula C8H9Cl2N B15312380 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

Cat. No.: B15312380
M. Wt: 190.07 g/mol
InChI Key: RODDKCUGFDNHIM-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its two chlorine atoms and two methyl groups attached to the pyridine ring, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4,6-dimethylpyridine

    Chlorinating Agent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3-methyl-4,6-dimethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 3-Methyl-4,6-dimethylpyridine.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(chloromethyl)pyridine: Lacks the additional methyl groups, resulting in different reactivity and binding properties.

    2,3-Dichloropyridine: Contains two chlorine atoms but lacks the methyl groups, affecting its chemical behavior.

    4,6-Dimethylpyridine: Lacks the chlorine atoms, leading to different reactivity and applications.

Uniqueness

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-4,6-dimethylpyridine

InChI

InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3

InChI Key

RODDKCUGFDNHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CCl)Cl)C

Origin of Product

United States

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